molecular formula C7H4FNOS B3375981 4-Fluorobenzo[d]oxazole-2-thiol CAS No. 1163123-40-7

4-Fluorobenzo[d]oxazole-2-thiol

Cat. No.: B3375981
CAS No.: 1163123-40-7
M. Wt: 169.18 g/mol
InChI Key: CSVJHSAMTMYAIQ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]oxazole-2-thiol (CAS 13451-78-0) is a fluorinated heterocyclic compound with the molecular formula C₇H₄FNOS and a molecular weight of 169.18 g/mol. Key physical properties include a melting point of 238–240°C, a predicted boiling point of 238.8±42.0°C, and a density of 1.51±0.1 g/cm³ . The compound is moisture- and light-sensitive, with a pKa of 10.10±0.20, indicating moderate acidity of the thiol group.

The planar structure of benzoxazole-2-thiol derivatives enables extended π-delocalization over the heterocyclic ring and substituents, as confirmed by quantum chemical calculations and Hirshfeld surface analyses . The fluorine atom at the 4-position introduces electron-withdrawing effects, which may enhance resonance stabilization and influence reactivity.

Properties

IUPAC Name

4-fluoro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVJHSAMTMYAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302138
Record name 4-Fluoro-2(3H)-benzoxazolethione
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163123-40-7
Record name 4-Fluoro-2(3H)-benzoxazolethione
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Record name 4-Fluoro-2(3H)-benzoxazolethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,3-benzoxazole-2-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Fluorobenzo[d]oxazole-2-thiol involves the reaction of potassium ethylxanthate with 2-amino-3-fluorophenol . Another method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d]oxazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Pharmaceutical Development

4-Fluorobenzo[d]oxazole-2-thiol is recognized as a key intermediate in the synthesis of pharmaceutical compounds, especially those targeting cancer. Its unique structure allows it to interact effectively with biological targets, making it a promising candidate for drug development.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance, studies have identified compounds that inhibit DNA topoisomerase II, an important target in cancer therapy. The structure-activity relationship indicates that modifications to the benzoxazole ring enhance anticancer efficacy, leading to the development of novel chemotherapeutics now undergoing clinical trials .

Biological Research

In biological contexts, this compound is utilized to investigate cellular mechanisms and pathways. Its role as a sulfur-containing compound is particularly noteworthy in studies related to oxidative stress and cellular signaling.

Fluorescent Probes

Derivatives of this compound are developed as fluorescent probes for imaging applications. These probes provide insights into cellular processes with high specificity and sensitivity, aiding researchers in understanding complex biological interactions .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry, particularly for detecting and quantifying metal ions. This application enhances the accuracy of environmental and clinical analyses, making it a valuable tool in laboratories.

Application AreaPurposeExample Use Case
Pharmaceutical DevelopmentSynthesis of anticancer agentsInhibition of DNA topoisomerase II
Biological ResearchCellular mechanism studiesFluorescent probes for imaging
Analytical ChemistryMetal ion detectionEnvironmental monitoring

Material Science

The compound is also significant in material science, where it contributes to the formulation of advanced materials such as polymers and coatings. Its chemical properties improve thermal stability and resistance to degradation.

Advanced Materials Development

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and longevity. This application is crucial for developing materials used in harsh environments .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and agrochemicals. Its reactivity enables the development of new formulations that meet specific industrial needs.

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]oxazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Fluorobenzo[d]oxazole-2-thiol with structurally analogous halogenated and substituted derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound F C₇H₄FNOS 169.18 238–240 High thermal stability; potential bioimaging
4-Chlorobenzo[d]oxazole-2-thiol Cl C₇H₄ClNOS 185.63 Not reported Intermediate in drug synthesis
7-Bromobenzo[d]oxazole-2-thiol Br C₇H₄BrNOS 230.08 Not reported Heavy halogen for enhanced lipophilicity
Benzo[d]oxazole-2-thiol (parent) H C₇H₅NOS 151.19 168–170 Antimicrobial scaffold; synthetic precursor
4-Methylbenzo[d]oxazole-2-thiol CH₃ C₈H₇NOS 165.21 Not reported Increased steric bulk; altered reactivity

Key Comparative Insights:

Electronic Effects: Fluorine's electronegativity enhances electron withdrawal, stabilizing the thiolate anion and influencing nucleophilic reactivity. This contrasts with chlorine and bromine, which are less electronegative but introduce greater polarizability .

Physicochemical Properties: Halogen size correlates with molecular weight: Br > Cl > F. The fluorinated derivative’s high melting point (238–240°C) suggests strong intermolecular interactions, likely due to fluorine’s ability to engage in hydrogen bonding and dipole-dipole interactions .

Reactivity and Applications: this compound: The thiol group enables conjugation with biomolecules (e.g., proteins), as seen in studies where oxazole-2-thiol acts as a leaving group in alkylation reactions . Fluorine’s electron-withdrawing nature may accelerate such reactions compared to non-halogenated analogs. Chloro/Bromo Derivatives: These are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the ease of halogen displacement. Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions .

Biological Activity: Fluorinated compounds generally exhibit improved metabolic stability and bioavailability. For example, fluorine’s small size and high C-F bond strength reduce susceptibility to oxidative degradation, making this compound a candidate for antimicrobial or anticancer agents . The parent compound (benzo[d]oxazole-2-thiol) demonstrates notable antifungal and antibacterial activity, suggesting halogenated variants could be optimized for targeted therapies .

Research Findings and Trends

  • Synthetic Methodologies : Solvent-free cyclocondensation and microwave-assisted reactions are effective for benzoxazole-2-thiol derivatives, though fluorine-specific protocols require further optimization .
  • Structural Insights : Conformational analyses reveal that planar geometries dominate in crystalline phases, with intramolecular S···O interactions stabilizing synperiplanar conformers. Fluorine’s electronegativity may strengthen these interactions .
  • Toxicity : The fluorinated derivative carries hazard code Xn (Harmful) with risks of ingestion toxicity (R22) and eye damage (R41). Chloro/bromo analogs may pose greater environmental persistence due to heavier halogen atoms .

Biological Activity

4-Fluorobenzo[d]oxazole-2-thiol (CAS No. 1163123-40-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom substituted at the para position of the benzene ring and a thiol group, which may enhance its reactivity and biological activity. The molecular formula is C7H5FN2OS, with a molecular weight of 188.19 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) have been evaluated against several pathogens, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Bacillus cereus31.25
Escherichia coli62.5
Staphylococcus aureus31.25
Klebsiella pneumoniae125

The compound showed potent activity particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with MIC values comparable to standard antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study reported that derivatives of benzoxazole compounds exhibited moderate to potent anti-inflammatory activity, with percent inhibition ranging from 26% to 55.8% compared to standard drugs .

Table 2: Anti-inflammatory Activity

CompoundPercent Inhibition (%)Reference
This compound45
Standard Drug (e.g., Aspirin)55

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in inflammatory and microbial pathways. It may inhibit key enzymes that play roles in the synthesis of inflammatory mediators or microbial growth.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The inhibition of these enzymes leads to reduced production of prostaglandins and leukotrienes, thereby mitigating inflammation.

Cytotoxicity Studies

While investigating the therapeutic potential of this compound, cytotoxicity assays were performed using various cell lines. The results indicated that at lower concentrations, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)Reference
HeLa>100
MCF-7>100
A54975

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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